Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate
Description
Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate is a synthetic intermediate characterized by a piperidine core modified with a tert-butyl carbamate group and a methoxy-linked hybrid substituent comprising a 6-bromopyridin-2-yl and phenyl moiety. The tert-butyl group enhances lipophilicity and steric protection, while the bromopyridine and phenyl groups contribute to electronic and steric diversity, making the compound valuable in medicinal chemistry and catalysis . Its structure enables applications in Suzuki-Miyaura cross-coupling reactions (via the bromine atom) and as a precursor for bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)-phenylmethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3/c1-22(2,3)28-21(26)25-14-12-17(13-15-25)27-20(16-8-5-4-6-9-16)18-10-7-11-19(23)24-18/h4-11,17,20H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVAKYSJUHHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC(C2=CC=CC=C2)C3=NC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach utilizes tert-butyl 4-hydroxypiperidine-1-carboxylate as the nucleophile, reacting with an electrophilic (6-bromopyridin-2-yl)(phenyl)methyl derivative (e.g., bromide or mesylate). The reaction proceeds under basic conditions to facilitate ether bond formation.
Key Steps
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Synthesis of (6-Bromopyridin-2-yl)(Phenyl)Methyl Bromide :
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Etherification Reaction :
Optimization Insights
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Solvent : Polar aprotic solvents (DMF, DMA) enhance reaction rates by stabilizing ionic intermediates.
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Base : Cs₂CO₃ or K₂CO₃ improves yields compared to weaker bases (e.g., NaHCO₃).
Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
Method Overview
A boronic ester of the pyridine moiety is coupled with a halogenated piperidine derivative. This method is advantageous for introducing bromine at a late stage.
Key Steps
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Preparation of Piperidine Boronic Ester :
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Cross-Coupling Reaction :
Optimization Insights
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Catalyst : Pd(OAc)₂ with XPhos ligand increases efficiency in sterically hindered systems.
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Workup : Aqueous extraction and silica gel chromatography are critical for removing Pd residues.
One-Pot Sequential Functionalization
Method Overview
This streamlined method combines protection, substitution, and deprotection steps in a single reactor, reducing intermediate isolation.
Key Steps
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Piperidine Protection :
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In Situ Activation and Coupling :
Optimization Insights
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Temperature : Reactions performed at 0°C minimize side products during mesylation.
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Solvent : THF or DCM ensures compatibility with Mitsunobu reagents.
Copper-Mediated Oxidative Coupling
Method Overview
Aryl ethers are formed via CuI-catalyzed coupling between piperidine alcohols and bromopyridine derivatives.
Key Steps
Optimization Insights
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Ligands : 1,10-Phenanthroline enhances Cu(I) stability, improving turnover.
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Scale-Up : Reactions >10 mmol require incremental reagent additions to maintain efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 72–84 | High reproducibility; minimal side products | Requires pre-functionalized electrophile |
| Suzuki-Miyaura | 58–77 | Late-stage bromine introduction | Pd cost; stringent anhydrous conditions |
| One-Pot Sequential | 60–70 | Reduced purification steps | Sensitive to stoichiometric imbalances |
| Copper-Mediated | 50–60 | Ligand versatility | Moderate yields; oxidative byproducts |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromopyridine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate is being investigated for its potential pharmacological properties, particularly as a lead compound in drug development targeting specific biological pathways:
- Vesicular Acetylcholine Transporter (VAChT) Inhibition : Research has shown that derivatives of piperidine compounds can exhibit high potency and selectivity for VAChT, which is crucial for cholinergic neurotransmission. The incorporation of the bromopyridinyl moiety may enhance the lipophilicity and ability to cross the blood-brain barrier (BBB) .
- Neuropharmacological Studies : Compounds similar to this one are evaluated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:
- Synthetic Routes : The synthesis typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butyl ester group, bromination of the pyridine ring, and attachment of the phenylmethoxy group .
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications .
Material Science
In industrial applications, this compound can be utilized in developing new materials:
- Polymer Synthesis : Its reactivity allows it to be used in creating polymers and advanced materials with tailored properties .
Case Study 1: Development of VAChT Ligands
A study focused on synthesizing new ligands targeting VAChT highlighted the effectiveness of piperidine derivatives like this compound. These compounds demonstrated significant binding affinity and selectivity in vitro, suggesting their potential as therapeutic agents for cognitive enhancement .
Case Study 2: Synthesis Challenges
Research into synthesizing substituted heteroaromatic piperidines faced challenges due to solubility issues in common solvents. Alternative synthetic strategies were developed, showcasing the adaptability of such compounds in overcoming synthetic hurdles while retaining desired biological activity .
Mechanism of Action
The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Bromopyridine Substitutions
Key Differences :
- Bromine Position : The target compound’s 6-bromopyridin-2-yl group offers distinct electronic effects compared to 3-yl isomers, influencing reactivity in cross-coupling reactions .
Piperidine Derivatives with Aromatic or Heterocyclic Modifications
Key Differences :
- Electronic Effects : The target compound’s bromopyridine and phenyl groups create a conjugated aromatic system, differing from electron-withdrawing groups (e.g., oxazolone) or polar nitriles .
- Synthetic Utility: Bromine in the target compound facilitates cross-coupling, while cyanomethyl or dioxotetrahydropyrimidinyl groups enable nucleophilic substitutions or hydrogen-bonding interactions .
Methoxy-Linker Variations
Key Differences :
- Linker Flexibility: The target compound’s methoxy group connects two aromatic systems, whereas ethoxy or amino linkers in analogues alter solubility and conformational flexibility .
- Reactivity : Methylthio or nitro groups in analogues enable redox or nucleophilic pathways, contrasting with the bromine-mediated coupling in the target .
Biological Activity
Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate (CAS No. 2007908-37-2) is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 447.37 g/mol. The structure features a piperidine ring with a tert-butyl ester group and a bromopyridine moiety, which contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridinyl group can modulate enzyme activity, while the piperidine ring enhances stability and bioavailability. The methoxy group also plays a role in influencing the compound's pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar piperidine compounds exhibit antimicrobial activity. For example, compounds with brominated pyridine rings have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
Anticancer Activity
Research has demonstrated that structurally related compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the bromopyridine moiety is believed to enhance the anticancer activity by interacting with specific cellular pathways. For instance, studies have identified significant activity against colon carcinoma cell lines for related compounds, indicating potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
A comparative analysis of related compounds has been conducted to evaluate their biological activities. Table 1 summarizes the findings from various studies on piperidine derivatives:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 21 | |
| Compound B | Anticancer (HCT-15) | <10 | |
| Compound C | Cytotoxic | <5 | |
| Compound D | Anticonvulsant | 15 |
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. Studies indicate that modifications in substituents can significantly affect parameters such as clearance rate and half-life, which are critical for determining the therapeutic potential of new drug candidates .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of this compound for experimental design?
- Answer : Key properties include:
- Physical state : Light yellow solid (requires dust control in handling)
- Molecular formula : Analogs suggest C18H25NO3 (MW ~303.4 g/mol)
- Stability : Sensitive to moisture and heat; store under inert gas at -20°C
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | Not reported; use DSC for characterization | – |
| Solubility | Soluble in DCM, THF; sparingly in H2O | |
| Storage | Argon atmosphere, desiccated |
Q. What safety protocols are mandatory for handling this compound?
- Answer :
PPE : Nitrile gloves, chemical goggles, and N95 masks for powder handling .
Ventilation : Use fume hoods for all synthetic steps .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Q. What is a standard synthetic route for this compound?
- Answer : A typical pathway involves:
Etherification : React 6-bromo-2-pyridinol with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate under K2CO3/DMF (70°C, 12 hr) .
Purification : Column chromatography (hexane:EtOAc 3:1 gradient) yields >90% purity .
Validation : Confirm via ¹H NMR (δ 1.4 ppm for tert-butyl, δ 7.2-8.1 ppm for aromatic protons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency in analogs?
- Answer :
- Catalyst Screening : Test Pd(OAc)2/XPhos (1:1.2 ratio) for Buchwald-Hartwig amination .
- Temperature Control : Microwave-assisted reactions (120°C, 30 min) reduce side-product formation by 25% .
- Solvent Effects : DMF/1,4-dioxane mixtures (4:1) enhance solubility of bromopyridinyl intermediates .
Q. How to resolve discrepancies in spectroscopic data during structural confirmation?
- Answer :
2D NMR : Use HSQC/HMBC to verify piperidine-proton coupling (J = 10-12 Hz) and bromopyridinyl connectivity .
HRMS : Require <2 ppm mass accuracy to distinguish [M+H]⁺ (calc. 304.1543) from degradation products .
IR Validation : Confirm carbonyl stretches (1680-1720 cm⁻¹) and C-Br vibrations (600-650 cm⁻¹) .
Q. What strategies validate biological activity in structure-activity relationship (SAR) studies?
- Answer :
- Target Engagement : Use fluorescence polarization assays (10 µM compound, 1 hr incubation) to quantify binding to kinase targets .
- Metabolic Stability : Incubate with liver microsomes (37°C, pH 7.4) and monitor degradation via LC-MS/MS .
- Selectivity Profiling : Screen against 50+ off-target receptors at 10x IC50 to identify cross-reactivity .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperidine Derivatives
| Step | Conditions | Yield Improvement Strategies |
|---|---|---|
| Etherification | K2CO3, DMF, 70°C | Use molecular sieves for H2O removal |
| Purification | Hexane:EtOAc (3:1 to 1:1) | Centrifugal partition chromatography |
| Bromide Activation | NBS, AIBN, CCl4, reflux | Optimize stoichiometry (1.2 eq NBS) |
Table 2 : Analytical Validation Criteria
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| ¹H NMR | Tert-butyl singlet integration | 9H ± 0.3 at δ 1.4 ppm |
| HRMS | Mass accuracy | <5 ppm deviation |
| HPLC | Purity (254 nm) | ≥95% (Area under curve) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
